REACTION_CXSMILES
|
CO.[CH2:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[CH3:4].[C:11]([O:15]OC(C)(C)C)(C)(C)C>>[C:5]1([CH:3]([CH3:4])[O:15][CH3:11])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1
|
Name
|
|
Quantity
|
84 μL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.225 mL
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=CC=C1
|
Name
|
{[Cl2NN]Cu}2(benzene)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
220 μL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OOC(C)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the pressure vessel was sealed
|
Type
|
CUSTOM
|
Details
|
The catalyst was separated
|
Type
|
FILTRATION
|
Details
|
filtering through Celite®
|
Type
|
CUSTOM
|
Details
|
After removing ethylbenzene under vacuum
|
Type
|
CUSTOM
|
Details
|
yield
|
Type
|
CUSTOM
|
Details
|
consumption of starting materials
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C(OC)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |